molecular formula C10H12BrNO2 B6353756 Ethyl 2-(3-amino-4-bromophenyl)acetate CAS No. 1261677-54-6

Ethyl 2-(3-amino-4-bromophenyl)acetate

Cat. No.: B6353756
CAS No.: 1261677-54-6
M. Wt: 258.11 g/mol
InChI Key: VSRCPHBPCYIHPF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a bromine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-bromophenyl)acetate typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylacetic acid esters.

Scientific Research Applications

Ethyl 2-(3-amino-4-bromophenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(3-amino-4-bromophenyl)acetate is unique due to the presence of both amino and bromine substituents on the phenyl ring. This dual functionality allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 2-(3-amino-4-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRCPHBPCYIHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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